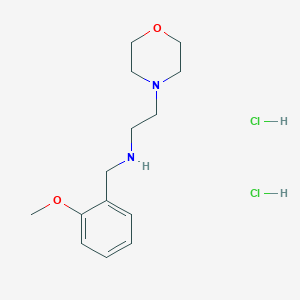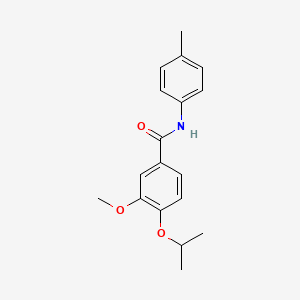
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, also known as F13714, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride acts as a partial agonist at both serotonin and dopamine receptors, meaning it can activate these receptors to a certain extent but not fully. This mechanism of action is thought to contribute to its anxiolytic and antidepressant effects. N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has also been shown to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been shown to have low toxicity and good bioavailability.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride is its potential therapeutic applications in the treatment of various neurological disorders. It has also been shown to have low toxicity and good bioavailability. One limitation of N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride is its partial agonist activity, which may limit its therapeutic efficacy compared to full agonists.
Orientations Futures
Future research on N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride could focus on its potential therapeutic applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. It could also investigate the effects of N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride on other neurotransmitter systems, such as the GABAergic system. Additionally, future research could explore the development of more potent and selective partial agonists for serotonin and dopamine receptors.
Méthodes De Synthèse
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride can be synthesized through a multistep process starting with the reaction of 2-methoxybenzylamine with ethyl 2-bromoacetate to form N-(2-methoxybenzyl)-2-bromoacetamide. The bromine atom is then replaced with a morpholine ring through a substitution reaction with morpholine. The resulting compound is then reduced with hydrogen gas using a palladium catalyst to yield N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride dihydrochloride.
Applications De Recherche Scientifique
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. It has been found to have affinity for serotonin and dopamine receptors, which are involved in the regulation of mood and behavior. N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has also been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-17-14-5-3-2-4-13(14)12-15-6-7-16-8-10-18-11-9-16;;/h2-5,15H,6-12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYXRRRYXUOVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4aS*,8aR*)-1-(4-hydroxybutyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}benzonitrile](/img/structure/B5494759.png)
![3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5494768.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5494774.png)
![5-bromo-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5494782.png)
![3-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-1H-indole](/img/structure/B5494783.png)
![2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5494790.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5494808.png)
![N-(3,4-dimethoxyphenyl)-N'-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B5494816.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5494824.png)
![N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5494834.png)


![2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide](/img/structure/B5494857.png)
![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5494860.png)